REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])=[CH:5][CH:4]=1.[I:14]I>CCO.[O-]S([O-])(=O)=O.[Ag+].[Ag+]>[I:14][C:4]1[CH:5]=[C:6]([C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:3.4.5|
|
Name
|
|
Quantity
|
661.7 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CO)(C)C
|
Name
|
|
Quantity
|
934 mg
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to ˜10 mL
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with water, aq. NaHSO3, and brine (15 mL each)
|
Type
|
ADDITION
|
Details
|
The organic layer was then diluted with 50 mL of hexanes
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of silica gel with (50/50 EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1OC)C(CO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |